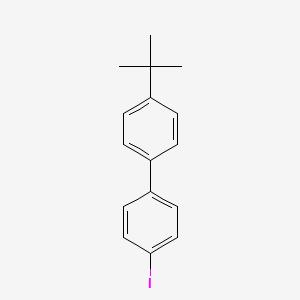

4-tert-Butyl-4'-iodobiphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-tert-Butyl-4’-iodobiphenyl is a chemical compound with the molecular formula C16H17I . It is a solid substance at 20 degrees Celsius . The compound appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular weight of 4-tert-Butyl-4’-iodobiphenyl is 336.22 . The exact mass is 336.037476 . The compound has a density of 1.4±0.1 g/cm3 .Physical And Chemical Properties Analysis

4-tert-Butyl-4’-iodobiphenyl has a melting point range of 148.0 to 151.0 °C . It is soluble in N,N-DMF . The boiling point is 357.1±21.0 °C at 760 mmHg . The flash point is 162.0±11.1 °C .Applications De Recherche Scientifique

Solid-State Photoreactivity : The compound 4-tert-Butyl-4'-iodobiphenyl demonstrates notable properties in the realm of solid-state photoreactivity. A study has shown that while 2,2′-distryrylbiphenyl shows no solid-state photoreactivity, its tert-butyl substituted derivative undergoes a quantitative transformation into an intramolecular [2+2]cycloadduct. This highlights the potential of this compound in photoreactive applications (Böhn et al., 1992).

Thermal Transformations : The thermal stability of 4-tert-Butylbiphenyl, closely related to this compound, has been studied, revealing insights into its cracking and isomerization reactions. This research is crucial for understanding the behavior of this compound under thermal conditions, which is essential for its application in thermal processing and use in compounds (Repkin et al., 2010).

Thermochemical Studies : Thermochemical studies of 4-tert-Butylbiphenyl and its derivatives provide critical information on their energies, enthalpies of vaporization, fusion, and sublimation. Such data are vital for applications where energy and heat transfer properties of the compound are relevant (Melkhanova et al., 2009).

Organosolubility in Polyimides : The use of derivatives of this compound in the synthesis of new polyimides has been explored, showing that these compounds exhibit high glass transition temperatures and excellent solubility. This makes them suitable for applications in high-performance polymers and materials science (Chern et al., 2009).

Enhanced Solubility in Phthalocyanine Synthesis : A study on non-symmetrical bifunctionally-substituted phthalonitriles, including those derived from 4-tert-Butylbiphenyl, shows that these compounds enhance solubility in various solvents. This is significant for their use in sensorics, smart materials production, and as molecular magnets (Vashurin et al., 2018).

Application in Dye-Sensitized Solar Cells : Research indicates that 4-tert-Butylpyridine, a compound structurally similar to this compound, plays a significant role in increasing the open circuit voltage of dye-sensitized solar cells. This is attributed to a reduction in charge carrier recombination due to reduced interface defect density, pointing towards potential applications in solar energy technology (Dürr et al., 2006).

Safety and Hazards

4-tert-Butyl-4’-iodobiphenyl can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists . It is also recommended to take off contaminated clothing and wash before reuse .

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 4-tert-butylphenol, are used in the production of epoxy resins and polycarbonates .

Mode of Action

In polymer science terms, 4-tert-butylphenol, a similar compound, is monofunctional and acts as a chain stopper or endcapper, controlling molecular weight by limiting chain growth .

Biochemical Pathways

Similar compounds are known to be involved in the production of epoxy resins and polycarbonates .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 4-tert-Butyl-4’-iodobiphenyl is currently unknown .

Result of Action

Similar compounds are known to control molecular weight by limiting chain growth in polymer science .

Action Environment

Similar compounds are known to be used in various industrial applications, suggesting that they may be stable under a variety of conditions .

Propriétés

IUPAC Name |

1-tert-butyl-4-(4-iodophenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17I/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIHETXXQCHXAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Triazol-2-yl)cyclopropyl]methanol](/img/structure/B2701221.png)

![2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2701224.png)

![spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2701232.png)

![1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione](/img/structure/B2701233.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2701234.png)

![2-Cyclopropyl-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2701236.png)

![2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2701239.png)